molecular formula C13H18O3 B1250032 Methyl 4,5-didehydrojasmonate

Methyl 4,5-didehydrojasmonate

Cat. No.: B1250032
M. Wt: 222.28 g/mol
InChI Key: RRZQRPDFHNQSJD-WQMVXFAESA-N
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Description

Contextualization within the Jasmonate Family of Phytohormones

Methyl 4,5-didehydrojasmonate (MDHJ) is a derivative of jasmonic acid (JA) and its more volatile methyl ester, methyl jasmonate (MeJA). nih.gov These parent compounds are central to the jasmonate family, a class of lipid-derived phytohormones that regulate a wide array of processes in plants, including growth, development, and defense against biotic and abiotic stresses. nih.govportlandpress.com Jasmonates are synthesized from fatty acids, specifically α-linolenic acid, through a series of enzymatic steps involving oxidation and cyclization, which occur in the chloroplast and peroxisome. portlandpress.com

Structurally, this compound is distinguished from methyl jasmonate by the introduction of a double bond into the cyclopentanone (B42830) ring. encyclopedia.pubmdpi.com This modification creates an α,β-unsaturated carbonyl group, a feature that significantly enhances its electrophilicity and is believed to be crucial for its heightened biological activity compared to other jasmonates. encyclopedia.pubmdpi.com This structural similarity to prostaglandins, which also possess a cyclopentenone ring, has spurred research into its potential therapeutic applications. encyclopedia.pubmdpi.com

Historical Perspectives on its Discovery and Initial Characterization

The history of this compound begins with its isolation as a minor, naturally occurring constituent. It was first identified by Kaiser and Lamparsky in the essential oil of Jasminum grandiflorum L. (jasmine absolute). wiley.comresearchgate.netnih.gov Subsequently, the corresponding free acid, 4,5-didehydrojasmonic acid, was isolated from the culture filtrate of the fungus Botryodiplodia theobromae. wiley.comnih.govpeerj.com

A pivotal moment in its characterization came in 2006 when Asamitsu and colleagues reported the synthesis of both enantiomers of this compound. wiley.comnih.gov This work was crucial as it established the absolute configuration of the naturally occurring form and allowed for a detailed evaluation of the odor properties of each stereoisomer. wiley.comnih.gov These foundational studies provided the pure, characterized compounds necessary for subsequent investigations into its biological functions.

Significance in Contemporary Plant Science and Broader Biological Research

In contemporary plant science, this compound has emerged as a key molecule in an alternative pathway for jasmonate biosynthesis. portlandpress.comnih.gov Research has revealed an OPR3-independent pathway where the jasmonic acid precursor, 12-oxo-phytodienoic acid (OPDA), can be converted into 4,5-didehydro-JA. nih.govnih.gov This intermediate is then reduced to jasmonic acid by the enzyme OPR2 in the cytosol. nih.govnih.gov This discovery demonstrated that plants possess an alternative route to produce active jasmonates, challenging the previously held belief that OPR3 was solely responsible for this conversion and highlighting a greater metabolic flexibility in plant hormone synthesis. nih.govoup.com

The significance of this compound extends into broader biological research, primarily due to its potent anti-cancer and anti-inflammatory properties. encyclopedia.pubnih.gov Numerous studies have shown that it exhibits significantly higher activity than its parent compound, methyl jasmonate. For instance, it was reported to be approximately 29 to 30 times more active than MeJA against certain human leukemia cells. nih.govnih.gov Its anti-inflammatory effects have been shown to be mediated through the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. nih.govjst.go.jp This enhanced potency has made this compound and its synthetic analogues promising lead compounds for the development of new therapeutic agents. acs.org

Research Findings: Data Tables

Comparative Cytotoxicity of Jasmonates

This table illustrates the enhanced cytotoxic effect of this compound (DHJM) compared to its parent compound, Methyl Jasmonate (MJ), against a human cancer cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineIC50 ValueFold Increase in Activity (vs. MJ)Reference
Methyl Jasmonate (MJ)Human Myeloid Leukemia HL-60347 µM- mdpi.com
This compound (DHJM)Human Myeloid Leukemia HL-6012 µM~29x mdpi.com

Anti-Inflammatory Activity Profile

This table summarizes the observed anti-inflammatory activities of this compound, also referred to as DHJM or J2 in some literature.

ActivityModel SystemMechanism/EffectReferences
Inhibition of Pro-inflammatory MediatorsLipopolysaccharide (LPS)-activated RAW264.7 mouse macrophagesSuppressed the induction of TNF-α, IL-6, iNOS, and COX-2. nih.gov nih.govjst.go.jp
Regulation of Signaling PathwaysLipopolysaccharide (LPS)-activated RAW264.7 mouse macrophagesInhibited the NF-κB pathway. nih.gov nih.govjst.go.jp
Higher Potency than ProstaglandinsComparative assessmentShowed higher anti-inflammatory activity than similar prostaglandins. encyclopedia.pubmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]acetate

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,7-8,10-11H,3,6,9H2,1-2H3/b5-4-/t10-,11-/m1/s1

InChI Key

RRZQRPDFHNQSJD-WQMVXFAESA-N

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(C=CC1=O)CC(=O)OC

Synonyms

delta(4,5)-MJA
methyl 4,5-didehydrojasmonate

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Methyl 4,5 Didehydrojasmonate

Relationship to Canonical Jasmonate Biosynthesis Pathways

The conventional biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). mdpi.comfrontiersin.org This process involves the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). frontiersin.org OPDA is then transported to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) and subsequently undergoes three cycles of β-oxidation to yield JA. mdpi.comfrontiersin.org

However, research has uncovered an alternative, OPR3-independent pathway for JA biosynthesis, where 4,5-didehydrojasmonate emerges as a key intermediate. nih.govnih.govresearchgate.net This bypass route becomes significant in plants with impaired OPR3 function, ensuring the continued production of jasmonates. nih.govresearchgate.net

OPR3-Independent Pathway of Jasmonate Synthesis and 4,5-Didehydrojasmonate as an Intermediate

In the absence of functional OPR3, an alternative pathway for jasmonate synthesis is activated. nih.govnih.govresearchgate.net This pathway circumvents the OPR3-catalyzed reduction step and instead utilizes a different set of enzymatic reactions to produce jasmonic acid, with 4,5-didehydrojasmonate serving as a direct precursor. mdpi.comnih.gov

Role of 12-Oxophytodienoic Acid (OPDA) and its Derivatives

12-Oxophytodienoic acid (OPDA) is a critical precursor in both the canonical and the OPR3-independent jasmonate biosynthesis pathways. pnas.orgnih.govfrontiersin.org In the OPR3-independent route, OPDA and its derivative, dinor-OPDA (dnOPDA), which is formed from hexadecatrienoic acid, are metabolized within the peroxisome. mdpi.comnih.gov Through a series of β-oxidation steps, these precursors are converted to tetranor-OPDA (tnOPDA) and ultimately to 4,5-didehydro-JA. mdpi.comnih.govbiorxiv.org This conversion of OPDA to 4,5-didehydro-JA highlights the metabolic plasticity of the jasmonate pathway, allowing for the production of signaling molecules even when a key enzyme is absent. nih.govresearchgate.net

OPR2 Activity in 4,5-Didehydrojasmonate Reduction to Jasmonic Acid

Once formed, 4,5-didehydrojasmonate is released from the peroxisome into the cytosol, where it is acted upon by another reductase, OPR2. mdpi.comnih.govscispace.com OPR2, also known as 12-oxophytodienoate reductase 2, catalyzes the NADPH-dependent reduction of the 4,5-double bond in 4,5-didehydrojasmonate to produce jasmonic acid. researchgate.netuniprot.orgmdpi.com This step is crucial for the completion of the OPR3-independent pathway and explains the accumulation of JA and JA-Ile in mutants lacking OPR3 function. nih.govresearchgate.net The catalytic efficiency of OPR2 with 4,5-didehydrojasmonate as a substrate has been demonstrated, with a reported kcat of 0.819 sec-1. uniprot.org

Metabolic Interconversions and Derivative Formation

Jasmonic acid and its derivatives, including methyl 4,5-didehydrojasmonate, are subject to a wide array of metabolic conversions that modulate their activity and function. nih.govnih.gov These modifications include hydroxylation, carboxylation, decarboxylation, methylation, esterification, sulfation, and conjugation with amino acids or glucose. nih.govnih.govsemanticscholar.org

This compound itself is a methylated form of 4,5-didehydrojasmonic acid. The introduction of the double bond in the cyclopentenone ring, creating an α,β-unsaturated carbonyl group, makes it a reactive electrophile. semanticscholar.org This structural feature is thought to contribute to its biological activity. semanticscholar.org Further derivatives can be synthesized, such as methyl 5-chloro-4,5-didehydrojasmonate, which has been studied for its anti-inflammatory properties. jst.go.jp The diverse metabolic fate of jasmonates underscores the complexity of this signaling network in plants. nih.gov

Key Enzymes in the OPR3-Independent Pathway

This table summarizes the primary enzymes and their roles in the alternative biosynthesis of jasmonic acid.
EnzymeSubstrateProductCellular LocationFunction
β-oxidation enzymesOPDA, dnOPDA4,5-didehydro-JAPeroxisomeChain shortening of OPDA/dnOPDA to form the direct precursor of JA. mdpi.combiorxiv.org
OPR2 (12-oxophytodienoate reductase 2)4,5-didehydrojasmonateJasmonic AcidCytosolReduces the 4,5-double bond to yield jasmonic acid. nih.govresearchgate.netuniprot.org

Molecular Mechanisms of Action of Methyl 4,5 Didehydrojasmonate

Interactions with Jasmonate Signaling Pathway Components

The biological activity of methyl 4,5-didehydrojasmonate is intrinsically linked to the canonical jasmonate (JA) signaling pathway in plants. Its molecular mechanism involves direct interaction with core components of this pathway, leading to the activation of downstream defensive and developmental responses.

The perception of jasmonate signals is primarily mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is a component of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex. nih.govnih.gov Research has demonstrated that 4,5-didehydro-JA, the precursor to this compound, elicits biological responses in a strictly COI1-dependent manner. unil.chresearchgate.net This is evident in classic jasmonate bioassays, such as the inhibition of root growth in Arabidopsis thaliana seedlings; wild-type plants show significant root growth inhibition in the presence of 4,5-didehydro-JA, whereas coi1 mutant plants are insensitive to the compound. unil.chresearchgate.net

For the signal to be perceived by the COI1 receptor, the jasmonate molecule must typically be conjugated to an amino acid. nih.govfrontiersin.org The most biologically active form is the conjugate with isoleucine, jasmonoyl-isoleucine (JA-Ile). unil.chfrontiersin.org This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). nih.govfrontiersin.org Studies using jar1 mutants have revealed that these plants are also insensitive to 4,5-didehydro-JA, indicating that its activity is dependent on its conjugation to isoleucine. unil.ch Therefore, 4,5-didehydro-JA, or its derivative, must be converted to 4,5-didehydro-JA-Ile to act as a ligand that facilitates the interaction between COI1 and its target repressor proteins. unil.ch An OPR3-independent pathway for JA biosynthesis has been identified where 12-oxo-phytodienoic acid (OPDA) enters the β-oxidation pathway to produce 4,5-didehydro-JA, which then serves as a direct precursor to JA and subsequently JA-Ile. x-mol.comresearchgate.net

At the core of the jasmonate signaling cascade are the JASMONATE-ZIM DOMAIN (JAZ) proteins, which function as transcriptional repressors. frontiersin.orgnih.gov In the absence of a jasmonate signal, JAZ proteins bind to and inhibit various transcription factors, thereby preventing the expression of jasmonate-responsive genes. nih.govresearchgate.net A primary family of these transcription factors is the MYC group of basic helix-loop-helix (bHLH) transcription factors, including MYC2, MYC3, and MYC4. frontiersin.orgnih.gov

The binding of the active hormone conjugate (e.g., JA-Ile) to the SCFCOI1 complex creates a co-receptor system. unil.chresearchgate.net This hormone-mediated interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgfrontiersin.org The degradation of JAZ repressors liberates the MYC transcription factors. researchgate.netnih.gov Once freed, MYC2 and its homologs can bind to the promoter regions of target genes, recruiting other components like the Mediator complex, and activating a cascade of transcriptional reprogramming that underlies plant defense and developmental processes. frontiersin.orgmdpi.com Experimental evidence confirms that 4,5-didehydro-JA treatment effectively induces the degradation of JAZ1 protein, validating its role in activating this signaling pathway. unil.chresearchgate.net

COI1-Dependent Responses and Jasmonoyl-Isoleucine Conjugation

Induction of Specific Gene Expression Profiles

This compound is a potent modulator of gene expression. Studies on human myeloid leukemia HL-60 cells have shown that it can induce significant changes in gene profiles associated with cell differentiation. nih.govshimane-u.ac.jp When compared with other differentiation-inducing agents, the gene expression profile triggered by this compound (referred to in studies as DDHJ) closely resembles that induced by the cytokinin isopentenyladenine (IPA), suggesting they may share common signal transduction systems. nih.govshimane-u.ac.jp

A notable and immediate effect of this compound treatment in these cells is the upregulation of the mRNA for the calcium-binding protein S100P. nih.gov In general, exposure to this jasmonate derivative leads to the upregulation of many genes, while only a small fraction is downregulated. nih.gov This targeted gene activation is a key part of its mechanism in inducing the functional and morphological differentiation of leukemia cells. nih.govshimane-u.ac.jp

Gene TargetCell LineObserved EffectReference
S100PHuman Myeloid Leukemia HL-60Immediate and significant upregulation of mRNA expression. nih.gov
General ProfileHuman Myeloid Leukemia HL-60Broad upregulation of differentiation-associated genes, similar to profiles induced by Isopentenyladenine (IPA). nih.govshimane-u.ac.jp

Elicitation of Plant Secondary Metabolite Production

Jasmonates are well-established as powerful elicitors in plants, triggering defense mechanisms that include the synthesis and accumulation of a wide array of secondary metabolites. frontiersin.orgnih.govnih.gov The exogenous application of methyl jasmonate (MJ), a close structural analog, is a common biotechnological strategy to enhance the production of valuable compounds such as alkaloids, terpenoids, phenols, and anthocyanins in both plant cell cultures and whole plants. frontiersin.org

This elicitation process involves the activation of the jasmonate signaling pathway, which in turn upregulates the expression of genes encoding key enzymes in various secondary metabolite biosynthetic pathways. frontiersin.orgnih.gov Given that this compound is a highly potent activator of this same signaling pathway, it functions as a powerful elicitor. nih.govoup.com Its interaction with the COI1-JAZ co-receptor system initiates a signaling cascade that prepares the plant for defense, a state characterized by the robust production of chemical defense compounds. frontiersin.org

Signal Transduction Cascades Modulated (e.g., MAPK, STAT1, NF-κB pathways)

Beyond its role in plant signaling, this compound and its synthetic analogs have been shown to modulate key signal transduction cascades in mammalian cells, particularly those related to inflammation and cell differentiation. mdpi.com

STAT1 Pathway : In studies using human keratinocytes (HaCaT cells), a synthetic analog, methyl 5-chloro-4,5-didehydrojasmonate (J7), was found to suppress the production of inflammatory chemokines. nih.govresearchgate.net This effect was achieved by diminishing the activation of Signal Transducers and Activators of Transcription 1 (STAT1), a crucial regulator of interferon-gamma (IFN-γ)-induced signals. nih.govjst.go.jp Notably, in this system, J7 had no inhibitory effect on the NF-κB or MAPK pathways. nih.govresearchgate.net

NF-κB Pathway : The anti-inflammatory properties of this compound (often referred to as J2) have been linked to the Nuclear Factor kappa B (NF-κB) pathway. In murine macrophage cells (RAW264.7), it was shown to suppress the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. mdpi.comresearchgate.net This action is mediated through the inhibition of the NF-κB pathway, specifically by preventing the nuclear translocation of the p65 subunit. mdpi.comnih.gov

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of jasmonates. In human myeloid leukemia cells, this compound was found to activate the MAPK pathway, an effect linked to its ability to induce cell differentiation rather than apoptosis. nih.govoup.comencyclopedia.pub This highlights the context-dependent nature of its action, where the same class of compound can trigger different cellular outcomes by modulating distinct signaling cascades. mdpi.com

PathwayCompoundCell TypeObserved EffectReference
STAT1Methyl 5-chloro-4,5-didehydrojasmonate (J7)Human Keratinocytes (HaCaT)Diminished activation; suppression of chemokine production. nih.govresearchgate.net
NF-κBThis compound (J2)Murine Macrophages (RAW264.7)Inhibition of p65 translocation; suppression of inflammatory mediators. mdpi.comnih.gov
MAPKThis compoundHuman Myeloid Leukemia CellsActivation; induction of cell differentiation. nih.govmdpi.comoup.com

Roles in Plant Physiology and Development

Modulation of Plant Growth and Developmental Processes

Jasmonates, including methyl 4,5-didehydrojasmonate, are recognized as key regulators of plant growth and development. nih.govslideshare.net Their influence extends from root systems to reproductive organs, often interacting with other plant hormones to orchestrate complex developmental programs. bohrium.comoup.com

Jasmonates are known inhibitors of root growth. wikipedia.org Increased levels of jasmonates in plant roots can lead to inhibited growth, a phenomenon predicted to be caused by the activation of previously unexpressed genes. wikipedia.org In Arabidopsis, jasmonic acid (JA) inhibits primary root growth through the MYC2-mediated repression of key transcription factors, PLT1 and PLT2. researchgate.net This inhibitory effect is a well-documented response, with mutants insensitive to JA showing similar root length to untreated wild-type plants when exposed to methyl jasmonate. nih.gov Conversely, mutants with constitutively high JA levels exhibit reduced root length. nih.gov

Jasmonates, including methyl jasmonate, are well-established promoters of senescence and abscission. okayama-u.ac.jpmdpi.com Senescence, or the aging process in plants, is promoted by jasmonates, and the levels of these compounds increase as leaves age. eagri.org Methyl jasmonate is a known inducer of abscission, the process by which plants shed organs like leaves, flowers, and fruits. mdpi.com This process involves the degradation of cell walls in the abscission zone, a process influenced by hormonal balances. mdpi.comeagri.org The COI1 protein, a key component in jasmonate signaling, is required for JA-induced leaf senescence. mdpi.com

Jasmonates play a critical role in reproductive development, including flowering and fertility. slideshare.netmdpi.com They are involved in stamen and pollen development, and disruptions in JA biosynthesis or signaling can lead to male sterility. mdpi.comresearchgate.net In Arabidopsis, several mutants deficient in JA synthesis exhibit male sterility due to defects in stamen maturation, such as delayed anther dehiscence and incomplete filament elongation. nih.govoup.com The application of methyl jasmonate can often rescue these fertility defects. oup.com Jasmonates also influence flowering time, with evidence suggesting a negative regulatory role. researchgate.net

Influence on Senescence and Abscission Processes

Mediation of Plant Stress Responses

This compound is a key player in the intricate network of plant stress responses, enabling plants to cope with a variety of environmental challenges. portlandpress.comokayama-u.ac.jpnih.govmsu.edu Jasmonates are synthesized in response to both biotic and abiotic stresses, triggering defense mechanisms. wikipedia.orgnih.gov

Jasmonates are central to plant defense against a broad range of biological threats, including pathogens and herbivores. oup.comslideshare.netmdpi.commdpi.com The application of methyl jasmonate can induce resistance to insect herbivory and bacterial pathogens. wikipedia.org This induced resistance is often mediated by the production of defense chemicals like phytoalexins and protease inhibitors, which can deter insects or inhibit their digestion. wikipedia.org

Research has shown that plants treated with methyl jasmonate exhibit significantly lower levels of herbivory. wikipedia.org In response to necrotrophic pathogens and herbivorous insects, plants activate JA-dependent defense responses. researchgate.net Interestingly, some pathogens have evolved to manipulate the plant's jasmonate signaling pathway to their advantage, often by suppressing salicylic (B10762653) acid-dependent defenses that are effective against them. mdpi.com

Recent studies have highlighted the existence of an alternative, OPR3-independent pathway for jasmonate synthesis that produces 4,5-didehydrojasmonate. portlandpress.comresearchgate.netnih.gov This pathway is crucial for maintaining defense responses against necrotrophic pathogens and insects even in the absence of the primary OPR3-dependent pathway. researchgate.net Furthermore, this compound has been shown to suppress the induction of inflammatory cytokines in macrophage cell lines, indicating its potential role in modulating immune responses. nih.gov

Table 1: Effects of Methyl Jasmonate on Biotic Stress Responses

Biotic Stressor Plant Response to Methyl Jasmonate Application Observed Outcome Reference
Insect Herbivores Induction of defense chemicals (e.g., protease inhibitors) Reduced herbivory, slower insect development wikipedia.org
Bacterial Pathogens Induction of resistance Prevention of bacterial growth wikipedia.org
Necrotrophic Fungi Activation of COI1-dependent gene expression Resistance to infection researchgate.net
Root-knot Nematodes Induction of resistance Reduced number of galls researchgate.net

Jasmonates also play a significant role in mediating plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. portlandpress.commdpi.com These stress conditions trigger the production of jasmonates, which in turn activate signaling pathways leading to adaptive responses. portlandpress.com For instance, jasmonates are involved in the regulation of stomatal closure, a critical response to drought stress that helps conserve water. portlandpress.com The precursor to jasmonic acid, OPDA, has been shown to enhance drought tolerance. portlandpress.com

In response to high salinity, the application of methyl jasmonate has been shown to improve tolerance in certain plant species. mdpi.com Similarly, jasmonates are implicated in the response to flooding and subsequent reoxygenation stress, with JA biosynthesis mutants showing increased sensitivity. mdpi.com The regulatory network of jasmonate response to abiotic stress is complex and involves interactions with other signaling molecules and transcription factors. mdpi.comencyclopedia.pub

Table 2: Role of Jasmonates in Abiotic Stress Tolerance

Abiotic Stress Plant Response Mediated by Jasmonates Mechanism/Key Components Reference
Drought Enhanced tolerance, stomatal closure OPDA signaling portlandpress.com
Salinity Improved tolerance Induction of antioxidant-related genes mdpi.com
Flooding/Reoxygenation Higher tolerance to reoxygenation Upregulation of JA biosynthesis genes mdpi.com
Aluminum Toxicity Altered root growth Interaction with auxin signaling nih.gov

Synthetic Methodologies and Derivative Chemistry

Chemical Synthesis Approaches for Methyl 4,5-Didehydrojasmonate

The synthesis of this compound (MDJ), a naturally occurring component of jasmin absolute, has been a subject of interest to establish its absolute configuration and explore its biological properties. nih.gov One prominent method for its synthesis involves the introduction of a double bond at the C(4)-C(5) position of a methyl jasmonate precursor. wiley.com

A key strategy employs the Ito-Saegusa oxidation. This process starts from an appropriate methyl jasmonate derivative. wiley.com For instance, the synthesis of the enantiomerically pure (3S,7R)-enantiomer of MDJ begins with methyl 7-epicucurbate, which is derived from methyl jasmonate. wiley.com This starting material undergoes enzymatic resolution using lipase (B570770) PS to achieve high optical purity. wiley.com The resolved alcohol is then oxidized to yield pure (−)-methyl jasmonate. wiley.com

The crucial step of introducing the C(4)=C(5) double bond is then accomplished. The process involves treating the (−)-methyl jasmonate with lithium diisopropylamide (LDA) and then trimethylsilyl (B98337) chloride (TMSCl) to form a silyl (B83357) enol ether. wiley.com This intermediate is subsequently treated with palladium(II) acetate (B1210297) (Pd(OAc)2) and allyl methyl carbonate to facilitate the final oxidation, yielding this compound. wiley.com This synthetic route has been successfully used to prepare both the natural (3S,7R) and unnatural (3R,7S) enantiomers of this compound with high enantiomeric excess (>99.8% ee). nih.govwiley.com It was noted that some epimerization can occur at the 7-position during this step. wiley.com

Another approach notes that endo-dehydro methyl jasmonate can be generated from methyl jasmonate under specific conditions, yielding the product after a reaction involving an α'-bromo intermediate and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). chimia.ch

Design and Synthesis of Analogues and Derivatives

The structural backbone of this compound serves as a template for designing and synthesizing various analogues to probe and enhance biological activity. semanticscholar.orgnih.gov Modifications often focus on introducing unsaturation or adding functional groups to the cyclopentenone ring, which is considered a key pharmacophore. semanticscholar.org

Halogenated Derivatives: One significant class of derivatives involves the introduction of halogen atoms. For example, Methyl 5-chloro-4,5-didehydrodihydro-jasmonate has been synthesized. semanticscholar.orgencyclopedia.pub This synthesis was part of a broader effort where a series of jasmonate ester derivatives were created and tested for their resistance to hydrolysis before being converted into derivatives containing a chlorine atom at the α-position of the cyclopentenone ring. encyclopedia.pubmdpi.comnih.gov Another heavily modified analogue, methyl 5,7,9,10-tetrabromojasmonate, has also been synthesized to explore the impact of multiple halogen substitutions. encyclopedia.pubmdpi.com

Other Structural Modifications: Researchers have also explored replacing the ester group with other functionalities, such as an amide, or introducing different substituents at the C3 position of the cyclopentenone ring while maintaining the crucial double bond. semanticscholar.org In one study, a novel analogue of methyl jasmonate was created by replacing the methyl ester with a 1,2,4-oxadiazole (B8745197) moiety and reducing the ketone on the cyclopentanone (B42830) to a hydroxyl group. researchgate.netresearchgate.net This highlights a strategy of significant structural alteration to target specific biological pathways. researchgate.net The formation of cyclopentenone analogues of methyl jasmonate has also been achieved using reactions involving alkyne(hexacarbonyl)dicobalt complexes. rsc.org

These synthetic efforts are driven by the hypothesis that modifying the electrophilic nature of the α,β-unsaturated carbonyl system can modulate the compound's interaction with biological nucleophiles, such as cysteine residues in proteins, thereby altering its activity. semanticscholar.org

Structure-Activity Relationship Studies in Research Models

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of this compound and its analogues correlates with their biological effects. researchgate.netnih.gov The introduction of the double bond at the C(4)-C(5) position to form this compound (DHJM) from methyl jasmonate (MJ) is a key modification that significantly enhances biological activity. semanticscholar.orgnih.govmdpi.com

Anti-inflammatory and Anti-cancer Activity: In research models, DHJM consistently demonstrates greater potency than its saturated counterpart, methyl jasmonate. The introduction of the α,β-unsaturated carbonyl system in the cyclopentenone ring creates an electrophilic center, which is believed to be responsible for the heightened biological activity, similar to the mechanism seen in some prostaglandins. semanticscholar.orgnih.gov

For instance, DHJM was found to be significantly more effective at inhibiting the growth of human myeloid leukemia (HL-60) cells than MJ. mdpi.com This increased potency is also observed in its ability to induce mitogen-activated protein kinase (MAPK) activity in these cells at much lower concentrations than MJ. mdpi.com Studies using RAW264.7 macrophage cells have shown that DHJM and its chlorinated derivative, methyl 5-chloro-4,5-didehydrodihydro-jasmonate, possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. mdpi.comnih.gov

The table below summarizes the comparative anti-cancer activity of Methyl Jasmonate and its didehydro-derivative in a specific cancer cell line.

CompoundCell LineIC₅₀ ValueReference
Methyl Jasmonate (MJ)Human Myeloid Leukemia HL-60347 µM mdpi.com
This compound (DHJM)Human Myeloid Leukemia HL-6012 µM mdpi.com

Impact of Other Structural Modifications: Further modifications to the DHJM structure have yielded compounds with even greater potency. The derivative Methyl 5-chloro-4,5-didehydrodihydro-jasmonate showed inhibitory effects on inflammatory mediators in lipopolysaccharide-stimulated RAW264.7 macrophages. researchgate.net Another highly modified analogue, a 1,2,4-oxadiazole derivative, was found to be a more potent and irreversible inhibitor of the enzyme Hexokinase-2 (HK2) compared to MJ, demonstrating enhanced viability reduction in glioblastoma cells. researchgate.net

The general principles derived from these studies indicate that the presence of the cyclopentanone ring with a keto group, an intact pentenyl side chain, and specific stereochemistry are essential for activity. nih.govmdpi.com The introduction of the 4,5-double bond in this compound significantly increases its activity, making it up to 30 times more active than methyl jasmonate in certain gene expression assays. oup.com

The following table details the activity of various jasmonate derivatives in different research models.

Compound NameResearch ModelObserved EffectConcentrationReference
This compound (DHJM)RAW264.7 MacrophagesAnti-inflammatory activity6.25 - 50 µM semanticscholar.orgencyclopedia.pub
Methyl 5-chloro-4,5-didehydrodihydro-jasmonateRAW264.7 MacrophagesInhibition of pro-inflammatory mediators (NO, IL-6, TNF-α)12.5 and 20 µM semanticscholar.orgmdpi.com
Methyl 5,7,9,10-tetrabromojasmonateB16-F10 Melanoma CellsCytotoxicity0.042 mM encyclopedia.pubmdpi.com
1,2,4-Oxadiazole derivative of JasmonateGlioblastoma CellsReduced cell viability, HK2 inhibition (IC₅₀ = 0.27 µM)Not specified researchgate.net
Methyl Jasmonate (MJ)A549 Lung Cancer CellsApoptotic cell death, JNK and p38 protein release4.937 mM mdpi.com
This compound (DHJM)HaCaT Human KeratinocytesInhibition of MDC/CCL22 productionNot specified researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic and Spectrometric Techniques for Identification and Quantification

A range of chromatographic and spectrometric methods have been developed for the analysis of jasmonates, including Methyl 4,5-didehydrojasmonate. These techniques offer the necessary sensitivity and selectivity for identifying and quantifying these compounds in diverse samples.

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a method of choice for the analysis of jasmonic acid and its derivatives. springernature.com For instance, GC-MS has been used to determine the content of jasmonic acid in wound-induced plants after purification with an aminopropyl column. google.com A study on the synthesis of this compound enantiomers utilized a gas chromatograph with a cross-linked 5% PH ME Siloxane column for analysis. wiley.com Another analysis of phyto-components in sugarcane juice was performed using a GC-MS/MS system with a fused silica (B1680970) capillary column (BR-5MS). ijcmas.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become increasingly important for jasmonate analysis due to their high sensitivity and suitability for a wide range of compounds. springernature.com A selective and sensitive method using ultra-performance liquid chromatography (UPLC) coupled with nano-electrospray ionization tandem mass spectrometry (nanoESI-MS/MS) has been developed for quantitative jasmonate profiling in various plant species. springernature.comnih.gov This method allows for the absolute quantification of numerous jasmonates through the use of stable deuterium-labeled internal standards. nih.gov

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) has also been successfully employed. A reversed-phase HPLC (RP-HPLC) method was developed for the estimation of methyl jasmonate in a cream formulation using a C18 analytical column and a mobile phase of acetonitrile (B52724) and water. nih.gov This method demonstrated good linearity, precision, and recovery. nih.gov

The table below summarizes key parameters of various chromatographic techniques used in the analysis of jasmonates.

Technique Column Mobile Phase/Carrier Gas Detector Application Reference
GC-MSHP-5 (cross-linked 5% PH ME Siloxane)HeliumMass SpectrometerAnalysis of this compound enantiomers wiley.com
GC-MS/MSBR-5MS (5% Diphenyl/ 95% Dimethyl poly siloxane)HeliumTriple Quadrupole Mass SpectrometerAnalysis of phyto-components including jasmonate-related compounds ijcmas.com
UPLC-nanoESI-MS/MSNot specifiedNot specifiedNano-electrospray Ionization Tandem Mass SpectrometerQuantitative profiling of jasmonates in plant tissues springernature.comnih.gov
RP-HPLCC18 analytical columnAcetonitrile and water (75:25 v/v)Diode Array Detector (DAD)Quantification of methyl jasmonate in a semi-solid formulation nih.gov
LC-MSNot specifiedNot specifiedTime-of-Flight Mass SpectrometerMetabolomics analysis of terpenoid indole (B1671886) alkaloids acs.org

Metabolomic Approaches in Jasmonate Research

Metabolomics, the comprehensive analysis of all metabolites in a biological system, has become an invaluable tool in jasmonate research. These approaches allow for the simultaneous analysis of a wide range of jasmonates and other related metabolites, providing a holistic view of the metabolic response to various stimuli. nih.gov

LC-MS-based metabolomics platforms are frequently used to investigate the effects of jasmonates on plant metabolism. For example, metabolomic analysis using LC-MS was employed to study the changes in triterpenoid (B12794562) profiles in Centella asiatica cell suspensions after treatment with methyl jasmonate. mdpi.com Similarly, the global metabolomic effects of methyl jasmonate on phytocannabinoid production in Cannabis sativa were examined using high-resolution mass spectrometry. frontiersin.orglatrobe.edu.au This study revealed a dose-dependent increase in phytocannabinoid content and identified distinct metabolic signatures associated with high molar methyl jasmonate treatments. frontiersin.org

In another study, a metabolomics approach based on liquid chromatography coupled with time-of-flight mass spectrometry was used to investigate the regulation of terpenoid indole alkaloid biosynthesis by methyl jasmonate in Catharanthus roseus. acs.org This research identified numerous potential metabolites involved in the metabolic networks controlled by methyl jasmonate. acs.org

Metabolomic studies have also shed light on the biosynthesis of jasmonates themselves. Research has shown that in the absence of the enzyme OPR3, 12-oxophytodienoic acid (OPDA) can enter the β-oxidation pathway to produce 4,5-didehydrojasmonate (4,5-ddh-JA) as a direct precursor to jasmonic acid and its isoleucine conjugate. researchgate.net This discovery of an OPR3-independent pathway for jasmonate biosynthesis was facilitated by metabolomic examinations. researchgate.net

Furthermore, metabolomic analysis has been used to investigate the response of myxobacteria to methyl jasmonate exposure, revealing that these bacteria can metabolize methyl jasmonate into oxidized analogs, including a compound with a mass-to-charge ratio corresponding to 4,5-didehydrojasmonate. frontiersin.org

The following table lists compounds that have been identified or quantified in metabolomic studies related to jasmonates.

Compound Analytical Method Biological Context Reference
AsiaticosideLC-MSMethyl jasmonate-treated Centella asiatica cells mdpi.com
MadecassosideLC-MSMethyl jasmonate-treated Centella asiatica cells mdpi.com
Asiatic acidLC-MSMethyl jasmonate-treated Centella asiatica cells mdpi.com
Madecassic acidLC-MSMethyl jasmonate-treated Centella asiatica cells mdpi.com
PhytocannabinoidsHigh-Resolution Mass SpectrometryMethyl jasmonate-treated Cannabis sativa frontiersin.orglatrobe.edu.au
Terpenoid Indole AlkaloidsLC-TOF-MSMethyl jasmonate-treated Catharanthus roseus acs.org
4,5-didehydrojasmonateLC-MS/MSWounded Arabidopsis thaliana opr3-3 mutant researchgate.net
Jasmonic acidLC-MS/MSWounded Arabidopsis thaliana researchgate.net
Jasmonoyl-isoleucineLC-MS/MSWounded Arabidopsis thaliana researchgate.net
12-oxophytodienoic acidLC-MS/MSWounded Arabidopsis thaliana researchgate.net

Broader Biological Activities and Mechanistic Studies in Model Systems

General Overview of Research in Non-Plant Biological Models

Methyl 4,5-didehydrojasmonate, a derivative of the plant hormone methyl jasmonate, has garnered significant interest for its biological activities in non-plant systems. The primary impetus for this research stems from the structural resemblance of jasmonates to prostaglandins, which are key lipid mediators of inflammation in mammals. encyclopedia.pubsemanticscholar.org The introduction of an unsaturated bond in the cyclopentenone ring to form this compound results in a compound with potentially enhanced biological efficacy. encyclopedia.pubsemanticscholar.org

This structural modification is believed to be crucial for its activity, as α,β-unsaturated carbonyl compounds are known to be reactive and can interact with cellular nucleophiles like glutathione (B108866) or cysteine residues in proteins. encyclopedia.pubsemanticscholar.org Consequently, research has focused on its potential as an anti-inflammatory and anti-cancer agent, often demonstrating higher potency than its parent compound, methyl jasmonate. encyclopedia.pubsemanticscholar.orgnih.gov Studies in various research models have explored its ability to modulate cellular processes, including proliferation, cell death, and inflammatory responses, highlighting its potential as a lead compound for therapeutic development. nih.govacs.org

Cellular and Molecular Responses in Research Models

This compound (also referred to as Me-DDHJ or MDDHJ) has demonstrated significant effects on the proliferation and differentiation of cancer cells. acs.orgnih.gov In studies using the human myeloid leukemia (HL-60) cell line, this compound was found to be a potent inducer of differentiation. acs.org This process represents a form of growth arrest, where the cancer cells are stimulated to mature into more specialized, non-proliferating cells, such as monocyte-like granulocytes. encyclopedia.pubmdpi.com

Notably, the potency of this compound in this regard was found to be substantially greater than that of methyl jasmonate. nih.govkisti.re.kr Reports indicate it was approximately 29 to 30 times more active than its parent compound in inducing the differentiation of HL-60 cells. nih.govacs.orgkisti.re.kr Furthermore, it significantly stimulated both functional and morphological differentiation in leukemia cells that were freshly isolated from patients with acute myeloid leukemia. acs.org This heightened activity underscores the importance of the 4,5-didehydro modification in enhancing the anti-proliferative effects of the jasmonate structure. acs.org

Table 1: Effect of this compound on Cancer Cell Lines

CompoundCell LineObserved EffectRelative PotencyCitation
This compound (Me-DDHJ)Human Myeloid Leukemia (HL-60)Induction of differentiation~30 times more potent than Methyl Jasmonate acs.org
This compound (Me-DDHJ)Freshly isolated acute myeloid leukemia cellsStimulation of functional and morphological differentiationNot specified acs.org

The jasmonate family of compounds is recognized for its ability to induce cell death in malignant cells, often with high selectivity, while sparing normal cells. nih.govmdpi.com While lower concentrations of jasmonates may lead to growth arrest and re-differentiation in certain cancer cells, higher concentrations have been shown to trigger cell death. nih.gov The general mechanism for jasmonate-induced cell death involves direct interaction with and perturbation of cancer cell mitochondria. nih.gov This disruption leads to the release of cytochrome c, a critical step in initiating the intrinsic pathway of apoptosis, or programmed cell death. semanticscholar.orgnih.gov

Although the broader class of jasmonates is known to induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins, specific mechanistic details for this compound are less extensively documented in the provided sources. acs.orgnih.govmdpi.com However, its established cytotoxic activity against various cancer cell lines suggests its participation in these cell death pathways. nih.gov The ability of jasmonates to trigger mitochondrial-led cell death is a key feature of their anti-cancer profile. nih.gov

This compound (referred to as DHJM or J2) exhibits potent anti-inflammatory properties, which have been investigated in murine macrophage cell line models such as RAW 264.7. encyclopedia.pubnih.govmdpi.com The presence of the α,β-unsaturated carbonyl system in its structure is credited with conferring higher anti-inflammatory activity compared to similar prostaglandins. encyclopedia.pubsemanticscholar.org

In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a standard in vitro model for inflammation, this compound demonstrated strong inhibitory effects on the production of key pro-inflammatory mediators. nih.gov Specifically, it was shown to decrease the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov The anti-inflammatory action of this compound has been linked to its ability to regulate the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. acs.org

Table 2: Anti-inflammatory Activity of this compound in Macrophage Models

CompoundCell ModelStimulantConcentrations TestedInhibited MediatorsCitation
This compound (DHJM)RAW 264.7 (murine macrophage)LPS6.25, 12.5, 25, and 50 µMNO, IL-6, TNF-α encyclopedia.pubnih.govmdpi.com

Future Research Directions and Challenges

Elucidation of Unexplored Biosynthetic and Signaling Components

While the core jasmonate (JA) biosynthetic and signaling pathways are well-established, there are still gaps in our understanding, particularly concerning the specific roles and regulation of enzymes and signaling molecules. A major challenge is to devise assays that will identify the genes that perceive the primary stress signals that initiate JA biosynthesis. nih.gov In Arabidopsis, the systemic wound and stress signal transmission mechanism is not yet fully understood and remains a key area for future research. nih.gov

Recent discoveries have highlighted the existence of alternative biosynthetic routes, such as an OPR3-independent pathway that utilizes 4,5-didehydrojasmonate for jasmonate synthesis. nih.govresearchgate.net This pathway involves the conversion of 12-oxo-phytodienoic acid (OPDA) to dinor-OPDA, which is then metabolized to 4,5-didehydro-JA. nih.gov The enzyme OPR2 has been identified as being responsible for the reduction of 4,5-didehydro-JA to JA. nih.govresearchgate.net The existence of this alternative pathway suggests a greater complexity in JA biosynthesis than previously thought and indicates that different pathways may have evolved depending on the presence of different OPR enzymes. nih.gov

Future research should focus on identifying novel regulators of JA signaling. nih.gov Genetic screens in model organisms like Marchantia polymorpha have already led to the isolation of new mutants insensitive to jasmonate, and the use of CRISPR-Cas technology will be crucial in evaluating the function of these newly identified elements. csic.es Furthermore, understanding the role of different signaling elements regulated by jasmonates with reactive electrophile properties, which are part of a COI1-independent pathway, is an ongoing area of investigation. csic.es

Advanced Mechanistic Characterization via Multi-Omics Approaches

The integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex regulatory networks governed by jasmonates. mdpi.com These approaches provide a holistic view of the molecular responses to jasmonate signaling, from gene expression to protein abundance and metabolite profiles. nih.govoup.com

Multi-omics studies have already provided significant insights into the JA-regulated transcriptional network. bohrium.com For instance, the integration of ChIP-seq, RNA-seq, and proteomic analyses has helped to decipher the regulatory network driven by the key transcription factors MYC2 and MYC3. nih.govbohrium.com These studies have shown that MYC2 and MYC3 directly target a large number of JA-responsive genes and play a crucial role in shaping the JA response through a large transcription factor network. bohrium.com

Future research will benefit from the continued application and refinement of multi-omics approaches. mdpi.com Time-series transcriptome analysis integrated with (phospho)proteomic data can be used to reconstruct gene regulatory network models, enabling the prediction of previously unknown crosstalk points between JA and other signaling pathways. researchgate.net Untargeted metabolomic approaches can further elucidate the tissue-specific accumulation of specialized metabolites in response to jasmonate signaling. oup.com The combination of these large-scale datasets will be invaluable for identifying new regulatory interactions and advancing our understanding of how jasmonates remodel cellular functions and plant behavior. nih.govresearchgate.net

Development of Novel Research Probes and Tools

The development of novel chemical probes and tools is essential for the precise dissection of jasmonate signaling pathways. mdpi.com Currently, there is a lack of tools for evaluating the spatial and temporal distribution of jasmonates in real-time. db-thueringen.de The synthesis of fluorinated jasmonate analogs, such as 7F-OPC-8:0, is being explored as a potential molecular probe for studying the metabolic processes of these molecules. db-thueringen.de

The rational design of agonists and antagonists of jasmonate signaling is another promising area of research. mdpi.com Coronatine (COR), a potent agonist of the JA receptor, has been widely used in JA bioscience and was instrumental in the identification of the coi1-1 mutant. mdpi.com The development of selective inhibitors, such as Jarin-1, which targets the JAR1 enzyme responsible for the biosynthesis of the bioactive JA-Ile, has provided a valuable tool for impairing specific jasmonate responses. mdpi.com

Future efforts should focus on creating more versatile chemical tools. mdpi.com A key priority is the development of tools that can upregulate the production of secondary metabolites in medicinal plants without causing growth inhibition. mdpi.com This requires a deeper understanding of the relationship between jasmonate signaling and the transcription factors that control the biosynthetic genes of these secondary metabolites. mdpi.com

Sustainable Production and Biocatalytic Approaches

Methyl 4,5-didehydrojasmonate and other jasmonates are valuable compounds with applications in the fragrance and pharmaceutical industries. peerj.comnih.gov The development of sustainable and efficient production methods is therefore of significant interest. Biocatalytic approaches, utilizing enzymes such as lipases, offer a promising alternative to chemical synthesis. researchgate.net Lipases have been shown to be active in organic solvents and can catalyze esterification reactions, making them suitable for the preparation of jasmonate derivatives. researchgate.net

Fungal systems also present a potential avenue for the production of jasmonates. Jasmonic acid was first isolated from the fungus Lasiodiplodia theobromae. peerj.comnih.gov Further research into the biochemical pathways of jasmonate biosynthesis in fungi could lead to the development of fermentation-based production systems. nih.gov Understanding the culture conditions that favor the production of specific jasmonate derivatives will be crucial for optimizing these processes. nih.gov

Future research should also explore the potential of metabolic engineering to enhance the production of jasmonates in plants and microorganisms. The addition of exogenous methyl jasmonate has been shown to stimulate the production of various secondary metabolites in plant cell cultures, suggesting that manipulating the jasmonate signaling pathway could be a viable strategy for increasing the yield of desired compounds. peerj.comnih.gov

Expanding Ecological and Inter-Organismal Interaction Studies

Jasmonates play a critical role in mediating interactions between plants and their environment, including responses to herbivores and pathogens. oup.comresearchgate.net Methyl jasmonate, due to its volatile nature, can act as an airborne signal, facilitating communication between plants. researchgate.netnih.gov Damage to a plant can increase the release of methyl jasmonate, which can then induce defense responses in neighboring plants. researchgate.net

The ecological role of this compound specifically is an area that warrants further investigation. While it is known to be a component of jasmine absolute and possesses a distinct fragrance, its function in plant-plant or plant-insect interactions is not well understood. nih.govresearchgate.net Future studies could explore whether this compound also acts as a signaling molecule and what specific responses it elicits in other organisms.

Investigating the role of jasmonates in the context of complex ecological communities is another important research direction. Multi-omics approaches can be used to study how synthetic communities of microbes influence plant hormone signaling, including the jasmonate pathway. researchgate.net Understanding these intricate interactions will provide a more comprehensive picture of the ecological functions of this compound and other jasmonates in natural ecosystems.

Q & A

Q. What are the primary mechanisms through which MDHJ exerts cytotoxic effects in cancer cells?

MDHJ demonstrates selective toxicity in human myeloid leukemia (HL-60) cells by inducing reactive oxygen species (ROS)-mediated apoptosis, enhancing MAPK pathway activity, and modulating pro-apoptotic proteins like Bax and Bcl-Xs. Its IC50 value in HL-60 cells is 12 μM, significantly lower than methyl jasmonate (MJ; 347 μM), suggesting structural modifications enhance potency . Methodologically, cytotoxicity can be assessed via MTT assays, ROS quantification (e.g., DCFH-DA probes), and Western blotting for apoptotic markers.

Q. How is MDHJ biosynthesized in plants, and what distinguishes its pathway from canonical jasmonate synthesis?

MDHJ is produced via an OPR3-independent pathway, bypassing the traditional 12-oxo-phytodienoic acid (OPDA) reduction step catalyzed by OPR3. Instead, 4,5-didehydrojasmonate serves as a precursor, enabling jasmonate synthesis under conditions where OPR3 is inactive or absent . Isotopic labeling and genetic knockout models (e.g., Arabidopsis opr3 mutants) are critical for validating this pathway.

Q. What standard analytical methods are used to quantify MDHJ in plant tissues or cell cultures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for detecting MDHJ due to its high sensitivity and specificity. Gas chromatography (GC-MS) may also be employed after derivatization, though it is less common for polar jasmonates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for MDHJ across different cancer cell lines?

Variability in IC50 values (e.g., 12 μM in HL-60 vs. higher concentrations in solid tumors) may arise from differences in cell membrane permeability, metabolic activity, or baseline ROS levels. Standardizing experimental conditions (e.g., serum-free media, consistent exposure times) and cross-validating with orthogonal assays (e.g., ATP bioluminescence, caspase-3 activation) can mitigate inconsistencies .

Q. What role does MDHJ play in plant stress signaling beyond jasmonate biosynthesis?

MDHJ contributes to stress adaptation by interacting with MYC transcription factors, which regulate genes involved in defense responses and secondary metabolism. It also exhibits crosstalk with salicylic acid (SA) and ethylene pathways, as shown in rice mutants where jasmonate signaling modulates drought tolerance . Transcriptomic profiling (RNA-seq) and chromatin immunoprecipitation (ChIP-seq) are recommended to map these networks.

Q. How does MDHJ’s anti-inflammatory activity compare to other jasmonate derivatives, and what molecular targets are involved?

MDHJ inhibits NF-κB-p65 and IκB, reducing pro-inflammatory cytokine production. Unlike MJ, it upregulates miRNA-155, which may suppress TLR4/MyD88 signaling. Comparative studies using luciferase reporter assays (e.g., NF-κB-driven reporters) and miRNA knockout models (e.g., Dicer-deficient cells) can elucidate these mechanisms .

Q. What experimental strategies are optimal for studying MDHJ’s dual roles in apoptosis and inflammation?

Co-culture systems (e.g., cancer cells with macrophages) combined with cytokine arrays and flow cytometry can dissect MDHJ’s immune-modulatory effects. For apoptosis, single-cell RNA sequencing (scRNA-seq) can identify subpopulations with differential sensitivity to ROS-mediated death .

Methodological Considerations

  • Contradiction Analysis : Conflicting data on MDHJ’s efficacy (e.g., IC50 variability) require meta-analyses of cell line genetic backgrounds and assay endpoints. For example, HL-60 (leukemia) vs. A549 (lung carcinoma) may differ in redox buffering capacity .
  • Advanced Techniques :
    • Genetic Engineering : CRISPR/Cas9 knockout of MYC2 or JAZ repressors to study jasmonate signaling .
    • Metabolic Tracing : ¹³C-labeled MDHJ to track its incorporation into downstream metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.